
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.
Amidation Reaction: The 3,5-dichlorobenzoic acid is reacted with butan-2-amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted nucleophiles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways related to its biological activity, such as neurotransmitter pathways in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide: Unique due to its specific substituents.
Other Benzamides: Compounds like sulpiride and metoclopramide, which are used as antipsychotic and antiemetic agents.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzamides.
Propriétés
Numéro CAS |
41197-74-4 |
|---|---|
Formule moléculaire |
C15H22Cl2N2O |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2-amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-5-9(3)19(10(4)6-2)15(20)12-7-11(16)8-13(17)14(12)18/h7-10H,5-6,18H2,1-4H3 |
Clé InChI |
IXRAFYMGDCHWCL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


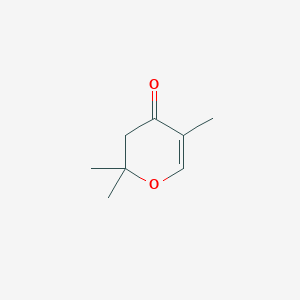
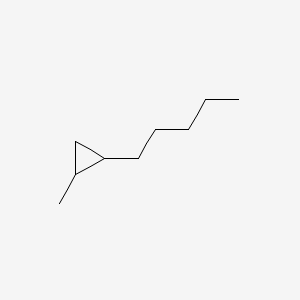
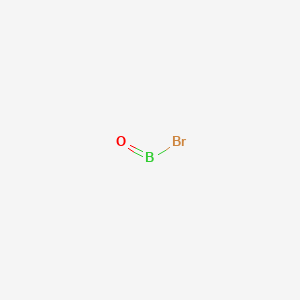
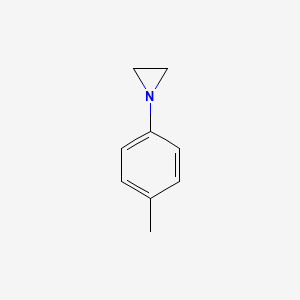
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)


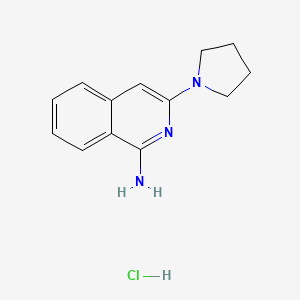


![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)

![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)

